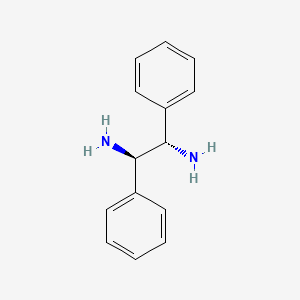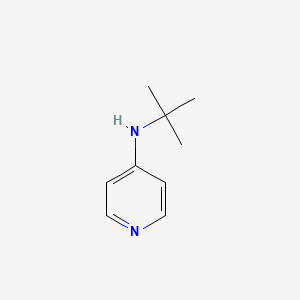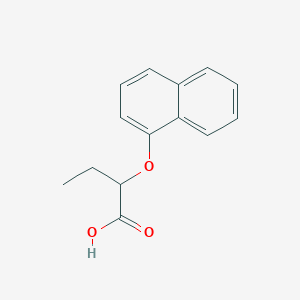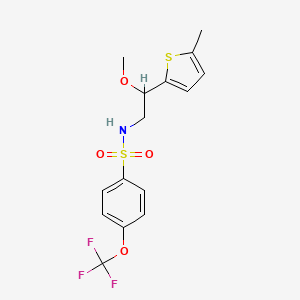![molecular formula C13H21Cl2FN2 B2648305 [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2551117-55-4](/img/structure/B2648305.png)
[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2551117-55-4 . The IUPAC name for this compound is (1- (2-fluoro-5-methylbenzyl)pyrrolidin-2-yl)methanamine dihydrochloride . The molecular weight of this compound is 295.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19FN2.2ClH/c1-10-4-5-13 (14)11 (7-10)9-16-6-2-3-12 (16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H . This code provides a detailed representation of the compound’s molecular structure. For a more comprehensive molecular structure analysis, it would be beneficial to use software tools that can visualize this InChI code.Aplicaciones Científicas De Investigación
Synthesis and Antiosteoclast Activity
A study by (Reddy et al., 2012) explored the synthesis of a new family of compounds related to piperidin-2-yl-methanamine, which showed moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in bone health and treatment of bone-related disorders.
5-HT1A Receptor-Biased Agonists for Antidepressant Activity
(Sniecikowska et al., 2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates due to their ability to stimulate ERK1/2 phosphorylation, indicating a novel therapeutic approach for depression.
Development of Solution Formulations for Poorly Soluble Compounds
Research conducted by (Burton et al., 2012) focused on developing formulations for poorly water-soluble compounds, including those related to pyrrolidin-1-yl)methanone. This work is significant for enhancing the bioavailability and efficacy of various drugs in clinical studies.
5-HT1A Receptor Agonists and Analgesia
(Deseure et al., 2002) studied the effects of 5-HT1A receptor agonists, including compounds structurally similar to the specified chemical, on pain relief in a rat model. The findings indicate the potential of these compounds in managing neuropathic pain and allodynia.
Novel Met Kinase Inhibitors
(Schroeder et al., 2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, showing the therapeutic potential of such compounds in treating various cancers.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(2-fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-4-5-13(14)11(7-10)9-16-6-2-3-12(16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWZYPHQORORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCCC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2648222.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2648223.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)
![Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2648229.png)
![[3-(Trifluoromethoxy)cyclobutyl]methanol](/img/structure/B2648231.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride](/img/structure/B2648234.png)
![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)


![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)
